![molecular formula C9H13N3O B15319699 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)
5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(7-Azabicyclo[221]heptan-2-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of the bicyclic 7-azabicyclo[2.2.1]heptane core. This can be achieved through intramolecular cyclization reactions, often using reagents like sodium hydride (NaH) and various halogenated intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as palladium-catalyzed reactions and controlled bridge-opening methods are employed to achieve the desired structure.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent in drug development.
Industry: Its unique structure makes it valuable in material science and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes or chemical reactivity.
Comparación Con Compuestos Similares
7-Azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups and substituents.
Oxadiazoles: Other oxadiazole derivatives with different substituents and core structures.
Uniqueness: 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole stands out due to its specific combination of the bicyclic 7-azabicyclo[2.2.1]heptane core and the oxadiazole ring, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5-(7-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O/c1-5-10-9(13-12-5)7-4-6-2-3-8(7)11-6/h6-8,11H,2-4H2,1H3 |
Clave InChI |
DCXSASGOFIVZCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C2CC3CCC2N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


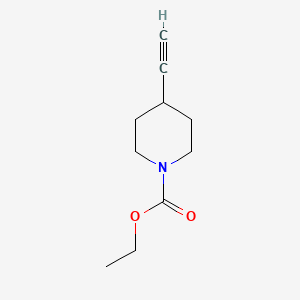


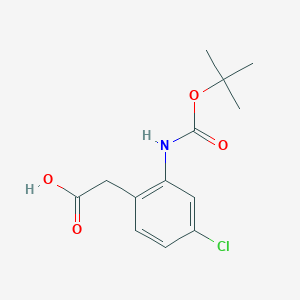
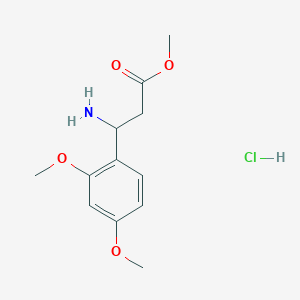


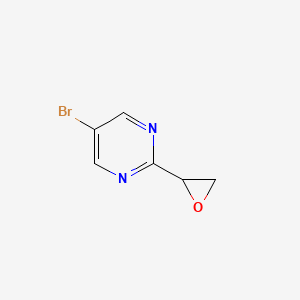
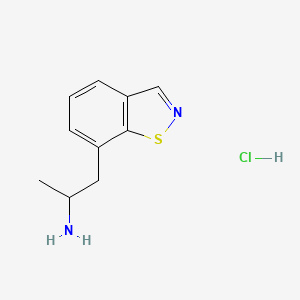
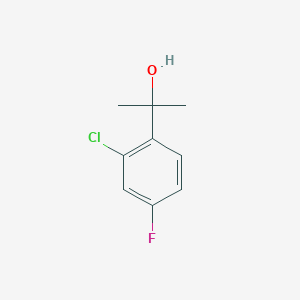
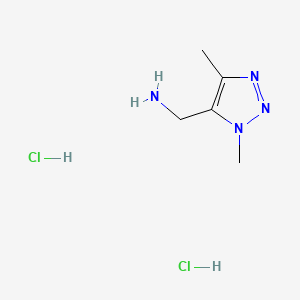
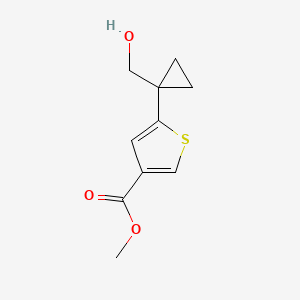
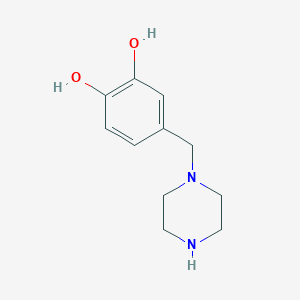
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
